2'-Deoxy-2',2'-difluoro-a-uridine physicochemical properties
2'-Deoxy-2',2'-difluoro-a-uridine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-2',2'-difluoro-α-uridine
Abstract
2'-Deoxy-2',2'-difluoro-α-uridine is a synthetic nucleoside analog characterized by the presence of two fluorine atoms at the 2'-position of the deoxyribose sugar moiety and an α-configuration of the glycosidic bond. This guide provides a detailed examination of its core physicochemical properties, offering a framework for its analysis and application in research and drug development. Due to the limited publicly available data on the α-anomer, this document synthesizes information from its closely related β-anomer, 2'-deoxy-2',2'-difluorouridine (dFdU), and the well-characterized drug, Gemcitabine (2'-deoxy-2',2'-difluorocytidine, dFdC), to provide a robust and scientifically grounded overview. The methodologies and principles discussed are broadly applicable to the characterization of novel fluorinated nucleoside analogs.
Introduction: The Significance of Fluorinated Nucleosides
Fluorinated nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. The introduction of fluorine atoms into the sugar moiety dramatically alters the molecule's electronic properties, metabolic stability, and biological activity. The two fluorine atoms at the 2'-position in the difluoro-uridine scaffold create a strong electron-withdrawing effect, which influences the stability of the glycosidic bond and the conformation of the sugar ring.
While the β-anomer of 2'-deoxy-2',2'-difluorocytidine (Gemcitabine) is a widely used chemotherapeutic agent, the study of its α-anomer counterparts is crucial for understanding the stereo-specific requirements of enzymes and receptors. The α-configuration can lead to different metabolic fates and biological activities compared to the more common β-anomers. This guide focuses on the foundational physicochemical characteristics that dictate the behavior of 2'-Deoxy-2',2'-difluoro-α-uridine in experimental and biological systems.
Molecular Structure and Identity
A precise understanding of the molecular structure is the starting point for all physicochemical characterization.
Chemical Name: 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Synonyms: 2'-Deoxy-2',2'-difluoro-alpha-uridine, α-dFdU
Chemical Formula: C₉H₁₀F₂N₂O₅
Molecular Weight: 264.19 g/mol
The key distinguishing features are the geminal fluorine atoms at the C2' position and the α-configuration of the N-glycosidic bond, which places the uracil base on the opposite side of the sugar ring compared to naturally occurring β-nucleosides.
Caption: Chemical structure of 2'-Deoxy-2',2'-difluoro-α-uridine.
Physicochemical Properties
The following table summarizes key physicochemical parameters. Data for the more studied β-anomer (dFdU) and Gemcitabine (dFdC) are included for comparative purposes, as direct experimental values for the α-anomer are not widely published.
| Property | 2'-Deoxy-2',2'-difluoro-β-uridine (dFdU) | Gemcitabine (dFdC) | Notes and Experimental Considerations |
| Melting Point | Approx. 195-201 °C | 299.3 °C (as HCl salt) | The melting point is highly dependent on crystalline form and purity. Differential Scanning Calorimetry (DSC) is the standard method for determination. |
| pKa | Not widely reported | 3.6 (amine) | The uracil moiety has a pKa around 9.4, corresponding to the N3 proton. The α-configuration is not expected to significantly alter this value. Potentiometric titration or UV-pH titration are standard methods for pKa determination. |
| Aqueous Solubility | Data not available | >10 mg/mL | High polarity suggests good aqueous solubility. Solubility should be determined at various pH values (e.g., pH 2, 7.4, 9) following standard shake-flask or potentiometric methods. The difluoro modification generally increases lipophilicity compared to non-fluorinated analogs. |
| LogP | Not widely reported | -1.5 to -2.0 | The negative LogP indicates high hydrophilicity. The LogP can be experimentally determined using the shake-flask method with n-octanol and water and quantified by HPLC. |
Spectroscopic and Analytical Characterization
A robust analytical package is essential for confirming the identity, purity, and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of nucleoside analogs.
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¹H NMR: Provides information on the proton environment. Key signals include the anomeric proton (H1'), which will show a characteristic coupling pattern confirming the α-configuration. The chemical shift and coupling constants of the sugar protons are diagnostic of the ring conformation.
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¹³C NMR: Confirms the carbon skeleton. The C2' signal will be split into a triplet due to coupling with the two fluorine atoms (¹JCF).
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¹⁹F NMR: This is a critical experiment for fluorinated compounds. A single signal (or a complex multiplet if the two fluorine atoms are diastereotopic) will be observed in the characteristic region for C-F bonds, confirming the presence and environment of the fluorine atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals unequivocally and to confirm the connectivity between the uracil base and the sugar moiety through the N1-C1' glycosidic bond.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS), typically using ESI-TOF, should be employed to confirm the elemental composition (C₉H₁₀F₂N₂O₅) with high accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound.
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Methodology: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
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Detection: UV detection is standard. The uracil chromophore has a characteristic UV absorbance maximum around 260 nm.
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Application: HPLC is used to determine chemical purity, monitor reaction progress during synthesis, and assess stability over time.
Experimental Protocols: A Framework for Characterization
The following section outlines a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of 2'-Deoxy-2',2'-difluoro-α-uridine.
Caption: Workflow for Physicochemical Characterization.
Protocol 1: Purity Determination by Reversed-Phase HPLC
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System: HPLC with UV-Vis detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 260 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve compound in water or mobile phase A to a concentration of 1 mg/mL.
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Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
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Objective: To determine the equilibrium solubility in a given solvent (e.g., phosphate-buffered saline, pH 7.4).
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Procedure: a. Add an excess amount of the compound to a known volume of the buffer in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). c. After equilibration, centrifuge the suspension to pellet the undissolved solid. d. Carefully remove an aliquot of the clear supernatant. e. Dilute the aliquot with the mobile phase and analyze its concentration using the previously established HPLC method against a standard curve.
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Causality: This method ensures that the solution is saturated and that equilibrium has been reached, providing a thermodynamically accurate solubility value, which is critical for formulating solutions for biological assays.
Stability Profile
Understanding the chemical stability of 2'-Deoxy-2',2'-difluoro-α-uridine is paramount for its storage, formulation, and interpretation of biological data.
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Solid-State Stability: The compound is expected to be stable as a solid when stored under standard conditions (cool, dry, protected from light).
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Solution Stability: The stability in aqueous solution is a key parameter. The glycosidic bond of nucleoside analogs can be susceptible to hydrolysis under acidic conditions. The C-F bonds are highly stable and not prone to degradation under physiological conditions.
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Forced Degradation: To understand potential degradation pathways, forced degradation studies should be performed. This involves exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) and analyzing the resulting mixture by HPLC to identify and quantify any degradants. This process is essential for developing a stability-indicating analytical method.
Conclusion and Future Directions
2'-Deoxy-2',2'-difluoro-α-uridine is a molecule of significant interest for probing the structure-activity relationships of nucleoside analogs. While its physicochemical profile is not yet extensively documented, a comprehensive characterization can be achieved using the standard analytical methodologies outlined in this guide. By leveraging data from its well-studied anomer (dFdU) and the related drug Gemcitabine, researchers can establish a robust framework for its evaluation. Future work should focus on direct experimental determination of its properties, including solubility, pKa, and LogP, and on elucidating its metabolic fate and biological activity in comparison to its β-counterpart. This foundational knowledge is indispensable for any further development in medicinal chemistry and chemical biology.
References
Note: Due to the scarcity of direct references for the α-anomer, this list includes resources on the characterization of the closely related β-anomer and general principles of nucleoside analysis.
